5-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
Description
This compound is a structurally complex heterocyclic derivative featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. Key structural elements include:
- A (Z)-configured imino linkage at position 2, critical for stereochemical stability and biological activity.
- A pentanoic acid side chain at position 5, contributing to solubility and pharmacokinetic properties.
The sulfone group (5,5-dioxide) in the tetrahydrothienothiazole system likely improves oxidative stability compared to non-sulfonated analogs.
Properties
Molecular Formula |
C18H21FN2O5S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
5-[[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H21FN2O5S2/c19-13-6-4-12(5-7-13)8-9-21-14-10-28(25,26)11-15(14)27-18(21)20-16(22)2-1-3-17(23)24/h4-7,14-15H,1-3,8-11H2,(H,23,24) |
InChI Key |
JUTZGAXGVOZWTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCCC(=O)O)N2CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the pentanoic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole ring or the fluorophenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines.
Scientific Research Applications
5-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs reported in the literature:
Key Findings
Substituent Impact on Activity: The 4-fluorophenyl ethyl group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to the 4-nitrobenzylidene group in ’s analog, which shows higher cytotoxicity but poorer solubility . The pentanoic acid chain in the target compound likely improves water solubility relative to the 4-thiazolidinone derivatives in , which rely on methoxy/hydroxyl groups for solubility .
Stereochemical and Electronic Effects: The (Z)-imino configuration in the target compound ensures planar geometry, facilitating π-π stacking interactions with biological targets. This contrasts with the hydrazone-linked thiazolidinones in , where conformational flexibility may reduce target specificity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step condensation and oxidation, akin to methods in (reflux with sodium acetate) . This contrasts with the DMF/acetic acid-mediated cyclization in , which favors hydrazone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
